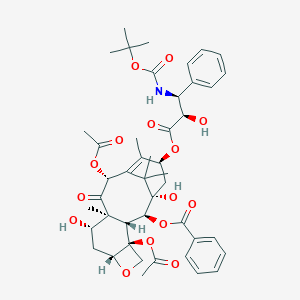

Docetaxal

Beschreibung

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMYAXKYCOBYOJ-OAGWZNDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H55NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20925105 | |

| Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125354-16-7 | |

| Record name | N-Debenzoyl-N-(tert-butoxycarbonyl)taxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125354167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,10-Bis(acetyloxy)-13-[(3-{[tert-butoxy(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl)oxy]-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20925105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Docetaxel: Microtubule Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel is a highly potent, semi-synthetic antineoplastic agent belonging to the taxane family of drugs.[1][2] Its clinical efficacy against a broad spectrum of solid tumors, including breast, prostate, and non-small cell lung cancer, is primarily attributed to its unique mechanism of action centered on the disruption of microtubule dynamics.[3][4] This guide provides a detailed examination of the molecular mechanisms through which docetaxel stabilizes microtubules, the resultant cellular consequences, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this crucial anti-cancer agent.

The Core Mechanism: Hyper-stabilization of Microtubules

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[2] Their inherent ability to rapidly polymerize (assemble) and depolymerize (disassemble) is tightly regulated and crucial for the proper segregation of chromosomes.

Docetaxel exerts its cytotoxic effects by fundamentally altering this dynamic equilibrium. The primary molecular target of docetaxel is the β-tubulin subunit within the microtubule polymer.

Key Actions of Docetaxel on Microtubules:

-

Binding to the Taxane Site: Docetaxel binds to a specific pocket on the β-tubulin subunit, located on the inner surface of the microtubule.

-

Promotion of Polymerization: It enhances the assembly of tubulin dimers into microtubules, effectively lowering the critical concentration of tubulin required for polymerization.

-

Inhibition of Depolymerization: Crucially, docetaxel stabilizes existing microtubules by inhibiting their depolymerization, even under conditions that would normally promote disassembly (e.g., cold temperatures or calcium). This leads to the formation of abnormal, non-functional microtubule bundles.

This potent stabilization of the microtubule network disrupts the delicate balance required for mitotic spindle formation and function, leading to a cascade of events that culminate in cell death.

Caption: Core mechanism of docetaxel-induced microtubule stabilization.

Cellular Consequences of Microtubule Disruption

The hyper-stabilization of microtubules triggers a profound cellular response, primarily characterized by cell cycle arrest and subsequent induction of cell death through multiple pathways.

G2/M Cell Cycle Arrest

The failure to form a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This results in a prolonged blockage of the cell cycle in the G2 and M phases. Flow cytometry analysis of docetaxel-treated cells consistently shows a significant accumulation of the cell population in the G2/M phase, often observable within 24 hours of treatment.

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis. Docetaxel initiates apoptosis through complex signaling cascades that are often cell-type dependent.

-

Bcl-2 Family Regulation: A key event in taxane-induced apoptosis is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function. Docetaxel is reported to be significantly more potent than paclitaxel in inducing Bcl-2 phosphorylation. This event, coupled with conformational changes in pro-apoptotic proteins like Bax and Bak, leads to mitochondrial dysfunction.

-

Mitochondrial Pathway: The altered balance of Bcl-2 family proteins compromises the mitochondrial outer membrane, leading to the release of apoptogenic factors like cytochrome c into the cytoplasm.

-

Caspase Activation: The released cytochrome c triggers the formation of the apoptosome and the activation of a cascade of cysteine proteases known as caspases. The specific caspases involved can vary. Studies have shown the activation of initiator caspase-2 in melanoma cells and caspase-8 in PC-3 prostate cancer cells, while LNCaP prostate cancer cells demonstrate cleavage of effector caspases-3 and -7. This cascade ultimately leads to the execution phase of apoptosis, characterized by DNA fragmentation and cell dismantling.

Caption: Key signaling events in docetaxel-induced apoptosis.

Mitotic Catastrophe

In some cancer cells, particularly those with defective checkpoint signaling or resistance to apoptosis (e.g., certain breast cancer lines), an alternative mode of cell death known as mitotic catastrophe occurs. This is a non-apoptotic process where cells, failing to maintain mitotic arrest, attempt to exit mitosis without proper chromosome segregation. This leads to the formation of giant, multinucleated cells with micronuclei, which are ultimately non-viable. Mitotic catastrophe is considered a primary mechanism of cell death in response to docetaxel for some breast cancers.

Quantitative Data on Docetaxel-Microtubule Interaction

The potency of docetaxel is reflected in its strong binding affinity for microtubules and its profound effects on their dynamic parameters at nanomolar concentrations.

Table 1: Binding Affinities and Cellular Potency of Docetaxel

| Parameter | Value | Cell Line / System | Comments | Citation |

|---|---|---|---|---|

| Cellular Kᵢ | 16 nM | HeLa Cells | Measured by competitive binding assay using a fluorescent taxol probe. | |

| Biochemical Kᴅ | 7.9 ± 0.3 µM | βIII-tubulin-depleted microtubules | Determined using [¹⁴C]-docetaxel with purified tubulin. | |

| IC₅₀ (Depolymerization) | 0.2 µM | Cell-free assay | Concentration required to inhibit microtubule depolymerization by 50%. |

| IC₅₀ (Proliferation) | 22.99 ng/mL (~28 nM) | PC3 (Prostate) | Cytotoxicity measured after 24 hours of exposure. | |

Table 2: Docetaxel's Effect on Microtubule Dynamic Instability in MCF7 Cells

| Parameter | Control | 2 nM Docetaxel | % Suppression | Citation |

|---|---|---|---|---|

| Growth Rate (µm/min) | 11.9 ± 0.4 | 9.6 ± 0.4 | 19% | |

| Shortening Rate (µm/min) | 16.6 ± 0.8 | 8.5 ± 0.6 | 49% |

| Catastrophe Frequency (events/s) | 0.022 ± 0.001 | 0.010 ± 0.001 | 55% | |

Key Experimental Protocols

The following protocols are fundamental to investigating the mechanism of microtubule-stabilizing agents like docetaxel.

Cell-Based Tubulin Polymerization Assay

This assay measures the shift from soluble tubulin dimers to polymerized microtubules within treated cells.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., gastric cancer cell lines) in multi-well plates and allow them to adhere. Treat with desired concentrations of docetaxel or vehicle control (DMSO) for a specified time (e.g., 8 hours).

-

Cell Lysis: Wash cells with warm PBS. Lyse the cells at 37°C in a hypotonic buffer (e.g., 1 mM MgCl₂, 2 mM EGTA, 0.5% Nonidet P-40) containing protease inhibitors. This buffer preserves the polymerized microtubules while solubilizing the dimer fraction.

-

Fractionation: Separate the polymerized (P) microtubule fraction from the soluble (S) tubulin dimer fraction by centrifugation.

-

Analysis: Resuspend the pellet (P fraction) in a buffer volume equal to the supernatant (S fraction). Analyze equal volumes of both fractions by SDS-PAGE and Western blot using an anti-α-tubulin antibody.

-

Quantification: Use densitometry to quantify the bands. The percentage of polymerized tubulin is calculated as: %P = [P / (P + S)] × 100. An increase in %P indicates microtubule stabilization.

Caption: Workflow for a cell-based tubulin polymerization assay.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for direct visualization of the effects of docetaxel on the microtubule cytoskeleton.

Methodology:

-

Cell Culture: Seed cells (e.g., MCF7 breast cancer cells) onto glass coverslips in a petri dish and allow them to adhere.

-

Drug Treatment: Treat the cells with docetaxel at various concentrations (e.g., 4 nM and 100 nM) for a set duration (e.g., 24 hours).

-

Fixation: Aspirate the medium and fix the cells with 4% formaldehyde in PBS for 10-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS. Permeabilize the cell membranes with a buffer containing a detergent like 0.5% Triton X-100 for 10 minutes to allow antibody entry.

-

Blocking: Incubate cells in a blocking solution (e.g., PBS with 1% BSA) for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Staining: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Staining: Wash cells extensively. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI can be included.

-

Mounting and Imaging: Wash cells, mount the coverslips onto microscope slides, and visualize using a fluorescence or confocal microscope. Docetaxel-treated cells are expected to show dense bundling of microtubules compared to the fine network in control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle, revealing the G2/M arrest induced by docetaxel.

Methodology:

-

Cell Culture and Treatment: Culture cells in flasks or plates and treat with various concentrations of docetaxel for desired time points (e.g., 24, 48 hours).

-

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation to collect all cells, including those that may have detached due to treatment.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their DNA. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Incubate in the dark for 30 minutes. Analyze the samples on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Interpretation: A histogram of fluorescence intensity will show distinct peaks. The first peak (2n DNA content) represents G0/G1 phase cells, and the second, taller peak (4n DNA content) represents G2/M phase cells. Cells in S phase will have intermediate DNA content. An increase in the height of the G2/M peak indicates docetaxel-induced cell cycle arrest.

Conclusion

Docetaxel's mechanism of action is a classic example of targeted disruption of a dynamic cellular process. By binding to β-tubulin and potently stabilizing microtubules, it effectively paralyzes the cell division machinery. This primary action triggers a robust G2/M cell cycle arrest, which forces cancer cells down pathways of apoptosis or mitotic catastrophe. The intricate details of the downstream signaling events and the quantitative effects on microtubule dynamics underscore its potency and provide a framework for the development of next-generation taxanes and combination therapies. A thorough understanding of these mechanisms, supported by the experimental protocols detailed herein, is essential for professionals engaged in oncology research and drug development.

References

- 1. Different docetaxel-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Molecular Execution: A Technical Guide to Docetaxel-Induced Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Docetaxel, a potent member of the taxane family of chemotherapeutic agents, stands as a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and, ultimately, the induction of programmed cell death, or apoptosis. This in-depth technical guide delineates the core molecular pathways governing docetaxel-induced apoptosis, presents quantitative data from key studies, provides detailed experimental protocols for assessing its effects, and offers visual representations of the intricate signaling networks involved.

Core Mechanism of Action: Microtubule Stabilization and Mitotic Catastrophe

Docetaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1][2] This binding event promotes the assembly of tubulin into microtubules and simultaneously inhibits their depolymerization.[2] The resulting hyper-stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation and function, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[3][4] This sustained mitotic arrest often culminates in mitotic catastrophe, a mode of cell death characterized by aberrant mitosis, micronucleation, and eventual apoptosis.

Key Signaling Pathways in Docetaxel-Induced Apoptosis

The apoptotic response to docetaxel is a complex process orchestrated by a network of signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are both implicated, often with significant crosstalk.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mediator of docetaxel-induced apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bad, Bid) members.

Docetaxel treatment can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins, tipping the cellular balance towards apoptosis. It also promotes the activation and conformational changes of pro-apoptotic Bax and Bak proteins. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.

Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase that, in turn, activates executioner caspases such as caspase-3 and -7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caspase Activation Cascade

Caspase activation is a crucial component of docetaxel-induced apoptosis in many cancer cell lines. The process often begins with the activation of initiator caspases, such as caspase-2 and caspase-9. Studies in melanoma cells have suggested that caspase-2 activation may be an early event, acting upstream of the mitochondria to promote Bax activation. Following mitochondrial involvement, caspase-9 is activated within the apoptosome. Both initiator pathways converge on the activation of executioner caspases-3 and -7, which carry out the final steps of apoptosis. However, it is noteworthy that in some cancer cell lines, such as the DU145 prostate cancer cell line, docetaxel can induce a caspase-independent form of cell death.

Role of the p53 Tumor Suppressor

The tumor suppressor protein p53 can play a significant role in mediating docetaxel-induced apoptosis, although its involvement is cell-type dependent. In cancer cells with wild-type p53, docetaxel treatment can lead to the phosphorylation and activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic Bcl-2 family members, such as Bax, Puma, and Noxa, thereby promoting the intrinsic apoptotic pathway. Conversely, cancer cells with mutated or null p53 may exhibit reduced sensitivity to docetaxel.

The JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is another critical regulator of docetaxel-induced apoptosis, particularly in melanoma cells. Docetaxel treatment can lead to the activation of the JNK pathway, which can, in turn, phosphorylate and modulate the activity of various downstream targets, including Bcl-2 family proteins. Activation of the JNK pathway has been shown to be upstream of caspase-2 activation. Furthermore, endoplasmic reticulum (ER) stress induced by docetaxel can trigger the activation of the JNK pathway through the IRE1α-TRAF2-ASK1 complex.

Quantitative Data on Docetaxel's Effects

The sensitivity of cancer cells to docetaxel varies across different cell lines and cancer types. The following tables summarize key quantitative data from published studies.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |

| PC-3 | Prostate Cancer | 3.72 | Not Specified | |

| DU-145 | Prostate Cancer | 4.46 | Not Specified | |

| LNCaP | Prostate Cancer | 1.13 | Not Specified | |

| KB | Epidermoid Carcinoma | ~0.78 ng/ml | 48 | |

| HCC1937 | Breast Cancer | ~1.56 ng/ml | 48 | |

| HT-29 | Colon Cancer | ~2.5 ng/ml | 48 | |

| MDA-MB-231 | Breast Cancer | 86.14 | Not Specified |

Table 1: IC50 Values of Docetaxel in Various Cancer Cell Lines. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Treatment | Apoptotic Cells (%) | Method | Reference |

| MDA-MB-231 | Docetaxel | 14.21 | Annexin V-FITC/PI | |

| LNCaP | Docetaxel | Dose-dependent increase | Western Blot (PARP cleavage) | |

| C4-2 | Docetaxel | Dose-dependent increase | Western Blot (PARP cleavage) | |

| DU145 | Docetaxel + TRAIL | Increased Annexin V(+) | Flow Cytometry |

Table 2: Induction of Apoptosis by Docetaxel in Cancer Cells. The percentage of apoptotic cells was determined by various methods as indicated.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate docetaxel-induced apoptosis.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effects of docetaxel on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of docetaxel for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells following docetaxel treatment.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with docetaxel as described for the viability assay.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis of Apoptotic Proteins

Purpose: To detect changes in the expression and activation of key proteins involved in the apoptotic pathway.

Principle: Western blotting is a technique used to separate and identify proteins. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

-

Protein Extraction: Lyse docetaxel-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Pathways: Signaling Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in docetaxel-induced apoptosis.

Figure 1: Core intrinsic apoptosis pathway induced by docetaxel.

References

Unraveling the Mechanism of Docetaxel: An In-depth Guide to G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a semi-synthetic taxane, is a cornerstone of chemotherapy regimens for a multitude of solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action lies in its ability to disrupt microtubule dynamics, a critical process for cell division. By binding to the β-tubulin subunit of microtubules, docetaxel stabilizes these structures, effectively preventing their depolymerization. This stabilization leads to the formation of abnormal microtubule bundles and asters, ultimately resulting in a robust arrest of the cell cycle at the G2/M phase and the induction of apoptosis.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying docetaxel-induced G2/M arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Microtubule Stabilization and Mitotic Arrest

The efficacy of docetaxel as an anti-cancer agent is fundamentally linked to its interaction with microtubules. These dynamic polymers of α- and β-tubulin are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. Docetaxel binds to the β-tubulin subunit within the microtubule polymer, promoting tubulin assembly and inhibiting depolymerization. This leads to an accumulation of overly stable and non-functional microtubules, disrupting the delicate balance required for proper spindle formation and function.

The presence of these abnormal microtubule structures activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation. The SAC delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. In the presence of docetaxel-induced microtubule disruption, the SAC remains persistently activated, leading to a prolonged arrest in mitosis.

Quantitative Effects of Docetaxel on Cell Cycle and Apoptosis

The cytotoxic effects of docetaxel are dose- and time-dependent, leading to a significant accumulation of cells in the G2/M phase of the cell cycle and a subsequent increase in apoptosis. The following tables summarize quantitative data from various studies on different cancer cell lines.

Table 1: Docetaxel-Induced G2/M Phase Arrest

| Cell Line | Docetaxel Concentration | Treatment Duration | Percentage of Cells in G2/M Phase (%) | Reference |

| MCF7 (Breast Cancer) | 4 nM | 24 hours | Increased accumulation | |

| MCF7 (Breast Cancer) | 100 nM | 24 hours | Significant increase | |

| MDA-MB-231 (Breast Cancer) | 4 nM | 24 hours | Increased accumulation | |

| MDA-MB-231 (Breast Cancer) | 100 nM | 24 hours | Significant increase | |

| SMMC-7721 (Hepatocellular Carcinoma) | 10⁻⁷ M | 24 hours | ~96% | |

| Renal Cell Carcinoma (RCC) | Dose-dependent | Not specified | Dose-dependent increase | |

| DU145 (Prostate Cancer) | 31 nM | 48 hours | 69.7% | |

| C4-2B (Prostate Cancer) | 10 nM | 48 hours | Increased arrest |

Table 2: Docetaxel-Induced Apoptosis

| Cell Line | Docetaxel Concentration | Treatment Duration | Apoptosis Rate (%) | Reference |

| A549 (NSCLC) | 0.025 - 1.0 µM | 72 hours | Dose-dependent increase | |

| H460 (NSCLC) | 0.025 - 1.0 µM | 72 hours | Dose-dependent increase | |

| IgR3 (Melanoma) | 20-40 nmol/L | 24 hours | Peak apoptosis | |

| MM200 (Melanoma) | 20-40 nmol/L | 24 hours | Dose-dependent increase | |

| PC-3 (Prostate Cancer) | 3 nM (High Dose) | Not specified | Significant increase | |

| DU-145 (Prostate Cancer) | 4 nM (High Dose) | Not specified | Significant increase | |

| LNCaP (Prostate Cancer) | 1 nM (High Dose) | Not specified | Significant increase | |

| Renal Cell Carcinoma (RCC) | Dose-dependent | Not specified | Dose-dependent increase |

Key Signaling Pathways in Docetaxel-Induced G2/M Arrest

The cellular response to docetaxel-induced microtubule disruption is orchestrated by a complex network of signaling pathways that ultimately determine the cell's fate.

The Cyclin B1/CDK1 Complex: The Engine of Mitosis

The progression through the G2 and M phases of the cell cycle is primarily driven by the activity of the Cyclin B1/CDK1 complex. Docetaxel treatment leads to an accumulation of Cyclin B1, which in turn activates CDK1. This sustained activation is a key factor in maintaining the mitotic arrest. However, prolonged activation of Cyclin B1/CDK1 can also trigger the apoptotic cascade.

Figure 1. Core pathway of docetaxel-induced G2/M arrest.

The p53 Pathway: A Guardian of the Genome

The tumor suppressor protein p53 plays a crucial role in the cellular response to docetaxel. In cells with functional p53, docetaxel treatment leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the expression of p21, a cyclin-dependent kinase inhibitor. p21 can inhibit the activity of CDK1, contributing to the G2/M arrest. Furthermore, p53 can also induce apoptosis by upregulating pro-apoptotic proteins like Bax.

Figure 2. The p53 signaling pathway in response to docetaxel.

The Bcl-2 Family: Regulators of Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Docetaxel treatment can alter the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members of this family. A decrease in the expression of Bcl-2 and an increase in the expression of Bax leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptosis.

Figure 3. The Bcl-2 family-mediated apoptotic pathway.

Mitotic Slippage: A Mechanism of Resistance

Despite the potent G2/M arrest induced by docetaxel, some cancer cells can escape this fate through a process known as mitotic slippage. This phenomenon involves the premature exit from mitosis without proper chromosome segregation and cytokinesis, leading to the formation of tetraploid G1 cells. These polyploid cells may then undergo senescence, apoptosis, or continue to proliferate, contributing to drug resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of docetaxel on the cell cycle.

Figure 4. Experimental workflow for studying docetaxel's effects.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Preparation: Culture cells to the desired confluency and treat with docetaxel at various concentrations and for different time points.

-

Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is used as a vital dye to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Preparation and Treatment: As described in the cell cycle analysis protocol.

-

Harvesting and Washing: Harvest cells and wash once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blotting for Protein Expression Analysis

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Protein Extraction: Lyse docetaxel-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p53, p21, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for Microtubule Visualization

Principle: Immunofluorescence allows for the visualization of specific cellular components, in this case, microtubules, using fluorescently labeled antibodies.

Protocol:

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat with docetaxel.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Conclusion

Docetaxel's efficacy as a potent anti-cancer agent is unequivocally linked to its ability to induce a robust G2/M cell cycle arrest. By stabilizing microtubules, it triggers a cascade of events, including the activation of the Spindle Assembly Checkpoint and the modulation of key signaling pathways involving Cyclin B1/CDK1, p53, and the Bcl-2 family of proteins. This ultimately leads to mitotic catastrophe and apoptotic cell death. A thorough understanding of these intricate molecular mechanisms, supported by quantitative analysis and detailed experimental investigation, is paramount for the continued development of docetaxel-based therapies and for devising strategies to overcome mechanisms of resistance such as mitotic slippage. This guide provides a foundational framework for researchers and drug development professionals dedicated to advancing the fight against cancer.

References

A Deep Dive into the Preclinical Anti-Tumor Efficacy of Docetaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on the anti-tumor activity of Docetaxel, a potent semi-synthetic taxane. Docetaxel is a cornerstone of chemotherapy regimens for a multitude of solid tumors, and a thorough understanding of its preclinical profile is essential for ongoing research and development efforts. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and the intricate signaling pathways it modulates.

Mechanism of Action: Microtubule Stabilization and Apoptotic Induction

Docetaxel's primary anti-neoplastic activity stems from its ability to disrupt microtubule dynamics, which are critical for cell division and maintaining cellular structure.[1][2][3] It binds to the β-subunit of tubulin, promoting the assembly of microtubules and stabilizing them by preventing their depolymerization.[1][4] This hyper-stabilization of the microtubule network leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.

Beyond its direct impact on microtubules, Docetaxel also modulates key signaling pathways involved in cell survival and apoptosis. A significant aspect of its mechanism is the attenuation of the anti-apoptotic effects of Bcl-2 and Bcl-xL gene expression. Docetaxel has been shown to induce the phosphorylation of Bcl-2, which inactivates its protective function and promotes the apoptotic cascade.

Figure 1: Core mechanism of Docetaxel leading to apoptosis.

In Vitro Anti-Tumor Activity

The cytotoxic effects of Docetaxel have been extensively evaluated across a wide range of human and murine cancer cell lines. The concentration required to inhibit cell survival by 50% (IC50) typically falls within the nanomolar range, highlighting its high potency.

Summary of In Vitro Cytotoxicity

The following table summarizes the IC50 values of Docetaxel in various cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | IC50 (ng/mL) | IC50 (nM) | Reference |

| Various Murine and Human Cells | Various | 4 - 35 | ~5 - 43 | |

| Neuroblastoma (3 lines) | Neuroblastoma | 0.13 - 3.3 | ~0.16 - 4.1 | |

| Breast Carcinoma (3 lines) | Breast Cancer | Not specified | Not specified | |

| Colon Carcinoma (2 lines) | Colon Cancer | Not specified | Not specified | |

| MCF-7 | Breast Cancer | Not specified | 7 ± 0.1 | |

| SNB19 | Glioblastoma | Not specified | 0.49 ± 0.07 | |

| U251 | Glioblastoma | Not specified | ~0.2 - 2 | |

| U138 | Glioblastoma | Not specified | ~0.2 - 2 | |

| LNCaP (parental) | Prostate Cancer | Not specified | ~2 | |

| C4-2B (parental) | Prostate Cancer | Not specified | ~2 | |

| LNCaPR (resistant) | Prostate Cancer | Not specified | ~154 | |

| C4-2BR (resistant) | Prostate Cancer | Not specified | ~100 |

Note: Conversion from ng/mL to nM is approximated based on Docetaxel's molecular weight (~807.9 g/mol ).

Experimental Protocols for In Vitro Assays

Cell Viability and Cytotoxicity Assays (e.g., MTT, Clonogenic Survival):

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, they are treated with increasing concentrations of Docetaxel for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Assay: Post-treatment, MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The formazan crystals are then solubilized, and the absorbance is measured using a microplate reader to determine cell viability.

-

Clonogenic Survival Assay: Following treatment, cells are harvested, counted, and re-seeded at a low density in fresh media. They are allowed to grow for a period (e.g., 10-14 days) to form colonies. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to untreated control cells.

Apoptosis Assays (e.g., Annexin V-FITC/PI Staining):

-

Cell Treatment: Cells are treated with Docetaxel as described above.

-

Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Figure 2: Workflow for in vitro evaluation of Docetaxel.

In Vivo Anti-Tumor Activity

Preclinical in vivo studies have consistently demonstrated the significant anti-tumor efficacy of Docetaxel in various animal models, including syngeneic murine tumors and human tumor xenografts.

Summary of In Vivo Efficacy

| Animal Model | Tumor Type | Treatment Regimen | Key Findings | Reference |

| Syngeneic Mice | 12 Murine Transplantable Tumors | Intravenous Docetaxel | Sensitive in 11 out of 12 tumors; complete regressions of advanced-stage tumors. | |

| Nude Mice | Human Tumor Xenografts | Intravenous Docetaxel | Activity observed in advanced-stage tumors. | |

| Nude Mice | NCI-H358 (NSCLC) Xenograft | 10 mg/kg orally (LMWC-DTX conjugate) vs. 10 mg/kg IV | Orally administered conjugate showed comparable antitumor efficacy to intravenous Docetaxel. | |

| Nude Mice | U87MG (Glioblastoma) Xenograft | 10 mg/kg orally (LMWC-DTX conjugate) vs. 10 mg/kg IV | Orally administered conjugate showed comparable antitumor efficacy to intravenous Docetaxel. | |

| Nude Mice | MCF-7 (Breast Cancer) Xenograft | Not specified | Strong inhibition of tumor growth (TVI=82%). | |

| BALB/c Athymic Nude Mice | Triple-Negative Breast Cancer Xenografts | Not specified | Statistically significant cytotoxic effects. | |

| ICR-NOD/SCID Mice | Taxane-resistant Prostate Cancer Xenograft | Docetaxel alone vs. Docetaxel + Piperine | Combination significantly inhibited tumor growth (114% vs. 217% for Docetaxel alone). |

TVI: Tumor Volume Inhibition

Experimental Protocols for In Vivo Studies

Tumor Xenograft Model:

-

Animal Housing: Immunocompromised mice (e.g., nude, SCID) are housed in a pathogen-free environment.

-

Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. Docetaxel is administered via an appropriate route (e.g., intravenous, intraperitoneal) at a specified dose and schedule.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.

Figure 3: Workflow for in vivo xenograft studies with Docetaxel.

Signaling Pathways and Resistance Mechanisms

The efficacy of Docetaxel is influenced by a complex interplay of cellular signaling pathways. Furthermore, the development of resistance is a significant clinical challenge, and preclinical studies have elucidated several underlying mechanisms.

Key Signaling Pathways

-

Bcl-2 Family: As mentioned, Docetaxel induces apoptosis in part by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.

-

PI3K/AKT Pathway: The PI3K/AKT signaling cascade is a crucial survival pathway that can be activated in response to chemotherapy, potentially conferring resistance to Docetaxel. Inhibition of this pathway has been shown to sensitize cancer cells to Docetaxel.

-

EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is another key regulator of cell survival and proliferation. Inhibition of EGFR signaling has been shown to enhance the cytotoxic effects of Docetaxel.

-

Androgen Receptor (AR) Signaling: In prostate cancer, microtubule stabilization by Docetaxel can interfere with AR nuclear translocation, impacting its signaling.

Mechanisms of Resistance

-

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein), is a well-established mechanism of Docetaxel resistance. These pumps actively efflux the drug from the cancer cell, reducing its intracellular concentration.

-

Tubulin Alterations: Mutations in the tubulin genes or changes in the expression of different tubulin isotypes can alter the binding affinity of Docetaxel to its target, leading to reduced efficacy.

-

Upregulation of Survival Pathways: Constitutive activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can counteract the pro-apoptotic effects of Docetaxel.

-

Cancer Stem Cells: A subpopulation of cancer cells with stem-like properties may be inherently resistant to chemotherapy and contribute to tumor recurrence.

Figure 4: Overview of signaling and resistance pathways related to Docetaxel.

Conclusion

The preclinical data for Docetaxel robustly support its potent anti-tumor activity across a wide array of cancer types. Its well-defined mechanism of action, centered on microtubule stabilization and the induction of apoptosis, provides a strong rationale for its clinical use. The in vitro and in vivo studies consistently demonstrate its efficacy at clinically relevant concentrations. However, the emergence of resistance remains a critical area of investigation. A deeper understanding of the signaling pathways that mediate sensitivity and resistance to Docetaxel will be paramount for the development of effective combination therapies and strategies to overcome treatment failure. This technical guide serves as a foundational resource for researchers dedicated to advancing cancer therapy through the continued exploration of Docetaxel and other microtubule-targeting agents.

References

An In-depth Technical Guide to the Molecular Targets of Docetaxel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its clinical efficacy is primarily attributed to its interaction with the cellular cytoskeleton. However, a growing body of evidence reveals a more complex mechanism of action involving the modulation of multiple signaling pathways crucial for cell survival and apoptosis. This technical guide provides a comprehensive overview of the molecular targets of Docetaxel, detailing its primary mechanism and secondary effects on key cellular proteins. It includes a compilation of quantitative data, detailed experimental protocols for target validation, and visualizations of the associated molecular pathways to serve as a vital resource for researchers in oncology and drug development.

Primary Molecular Target: β-Tubulin and Microtubule Stabilization

The principal molecular target of Docetaxel is the β-tubulin subunit of microtubules.[1][2] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.[3][4]

Mechanism of Action:

Docetaxel binds with high affinity to the β-tubulin subunit within the microtubule polymer.[5] This binding event stabilizes the microtubule structure by promoting the assembly of tubulin dimers into microtubules and inhibiting their subsequent depolymerization. The stoichiometry of this interaction is approximately 1 mole of Docetaxel per mole of tubulin in the microtubule. This stabilization disrupts the normal dynamic instability of microtubules, a process of rapid polymerization and depolymerization that is vital for their function. The resulting non-functional microtubule bundles lead to a sustained blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death. Compared to its precursor, Paclitaxel, Docetaxel is considered a more potent inhibitor of microtubule depolymerization.

Secondary Molecular Targets and Signaling Pathways

Beyond its direct effects on microtubules, Docetaxel modulates several signaling pathways that are critical for cancer cell survival and proliferation. These secondary effects contribute significantly to its overall anti-neoplastic activity.

Regulation of the Bcl-2 Family of Apoptotic Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. Docetaxel has been shown to induce the phosphorylation of the anti-apoptotic oncoprotein Bcl-2. This post-translational modification inactivates Bcl-2, preventing it from sequestering pro-apoptotic proteins and thereby lowering the threshold for apoptosis. This mechanism is particularly relevant in tumors that overexpress Bcl-2, a common mechanism of chemoresistance. The overall cellular response is often determined by the ratio of pro- to anti-apoptotic proteins, which can be shifted in favor of apoptosis by Docetaxel.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling network is a key regulator of cellular processes including proliferation, differentiation, and apoptosis. Docetaxel treatment has been shown to differentially activate various arms of this pathway.

-

JNK and p38 MAPK Pathways: Activation of the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways is frequently observed following Docetaxel treatment. The activation of JNK, in particular, has been strongly correlated with the induction of apoptosis.

-

ERK Pathway: The role of the extracellular signal-regulated kinase (ERK) pathway in the response to Docetaxel is more complex. Some studies indicate that Docetaxel-induced activation of ERK1/2 can be a pro-survival signal that counteracts the pro-apoptotic effects of JNK activation. Conversely, other reports suggest that Docetaxel can suppress the phosphorylation of ERK1/2 and p38, contributing to its anti-proliferative effects. This suggests the role of the ERK pathway may be context- and cell-type-dependent.

Inhibition of PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer, contributing to therapeutic resistance. Studies have demonstrated that Docetaxel can inhibit this pathway by reducing the phosphorylation levels of key components including PI3K, AKT, and mTOR in a dose-dependent manner. This inhibitory effect can help to overcome resistance mechanisms and sensitize cancer cells to Docetaxel-induced apoptosis.

Quantitative Data on Docetaxel Activity

The cytotoxic efficacy of Docetaxel varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize reported IC50 values for Docetaxel in various human cancer cell lines.

Table 1: IC50 Values of Docetaxel in Prostate Cancer Cell Lines

| Cell Line | Androgen Sensitivity | Docetaxel IC50 | Reference |

| LNCaP | Androgen-dependent | ~5-10 nM (72h) | |

| LNCaP-R | Docetaxel-resistant | 77-fold higher than parental | |

| C4-2B | Androgen-independent | Not specified | |

| C4-2B-R | Docetaxel-resistant | 50-fold higher than parental | |

| DU-145 | Androgen-independent | Not specified | |

| PC-3 | Androgen-independent | Not specified |

Table 2: IC50 Values of Docetaxel in Lung Cancer Cell Lines

| Cell Line | Type | Docetaxel IC50 (2D Culture) | Docetaxel IC50 (3D Culture) | Reference |

| NCI-H460 | NSCLC | 0.116 µmol/L (24h) | 76.27 µM | |

| A549 | NSCLC | 1.94 µM | 118.11 µM | |

| H1650 | NSCLC | 2.70 µM | 81.85 µM | |

| H1650 (Stem) | NSCLC | 14.53 µM | 151.04 µM |

Table 3: IC50 Values of Docetaxel in Breast Cancer Cell Lines

| Cell Line | Type | Docetaxel IC50 | Reference |

| MCF7 | ER-positive | ~2-4 nM (48h) | |

| MDA-MB-231 | Triple-negative | ~100 nM (48h) |

Note: IC50 values can vary significantly based on experimental conditions, including incubation time, cell density, and assay method.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Docetaxel's molecular targets. The following sections provide protocols for key experiments.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization is monitored by an increase in light absorbance or fluorescence over time. Stabilizing agents like Docetaxel will increase the rate and extent of polymerization.

Materials:

-

Lyophilized, >99% pure tubulin (e.g., porcine brain)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

-

Glycerol (for polymerization enhancement)

-

Docetaxel and other control compounds (e.g., Paclitaxel as positive control, Nocodazole as destabilizing control)

-

Pre-warmed 96-well microplate

-

Microplate reader capable of measuring absorbance at 340-350 nm at 37°C

Procedure:

-

Reconstitute lyophilized tubulin to a final concentration of 2-3 mg/mL in ice-cold G-PEM buffer. Keep on ice and use within one hour.

-

Prepare serial dilutions of Docetaxel and control compounds in G-PEM buffer.

-

In a pre-warmed 37°C 96-well plate, add the test compounds to triplicate wells.

-

To initiate the reaction, add the reconstituted tubulin solution to each well. The final tubulin concentration should be around 50-60 µM.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot absorbance versus time. An increase in the Vmax (initial rate) and the final plateau of the polymerization curve compared to the DMSO control indicates microtubule stabilization.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well tissue culture plates

-

Docetaxel

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000–8,000 cells/well in 100 µL of medium, depending on the cell line's growth rate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Docetaxel in culture medium and add them to the wells. Include untreated and vehicle-only (DMSO) controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.

-

Mix thoroughly and measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the log of Docetaxel concentration and use non-linear regression to determine the IC50 value.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to detect and quantify changes in the expression or phosphorylation status of specific proteins, such as Bcl-2 and Bax, following drug treatment.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies followed by enzyme-conjugated secondary antibodies.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Perform densitometric analysis of the protein bands, normalizing to a loading control like β-actin to quantify changes in protein expression or phosphorylation.

Conclusion

The anti-cancer activity of Docetaxel is multifaceted. While its primary and most well-characterized molecular target is β-tubulin, leading to potent mitotic arrest, its efficacy is significantly enhanced by its influence on a range of secondary targets. By inactivating the anti-apoptotic protein Bcl-2 and modulating key survival pathways such as the MAPK and PI3K/AKT cascades, Docetaxel effectively dismantles the pro-survival signaling network of cancer cells. A thorough understanding of these diverse molecular interactions is paramount for optimizing its clinical use, overcoming resistance, and designing rational combination therapies. This guide provides the foundational data, protocols, and conceptual frameworks to aid researchers in this ongoing endeavor.

References

- 1. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Docetaxel? [synapse.patsnap.com]

- 5. Docetaxel - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Docetaxel Binding Site on β-Tubulin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the binding interaction between the chemotherapeutic agent docetaxel and its molecular target, β-tubulin. It consolidates structural data, quantitative binding metrics, and the experimental methodologies used to elucidate this critical interaction for anticancer drug action.

Introduction: The Tubulin-Docetaxel Interaction

Microtubules are essential cytoskeletal polymers composed of αβ-tubulin heterodimers.[1] Their dynamic instability—the stochastic switching between periods of growth and shrinkage—is vital for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] The taxane family of drugs, which includes docetaxel and paclitaxel, are potent anti-mitotic agents used extensively in cancer chemotherapy.[2][3] These molecules function by binding to β-tubulin within the microtubule polymer, suppressing its dynamic instability. This stabilization of microtubules leads to the arrest of the cell cycle, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

Docetaxel binds to a specific pocket on the β-tubulin subunit, commonly referred to as the "taxane site". This binding event allosterically stabilizes the microtubule lattice, counteracting the GTP hydrolysis-driven conformational changes that would normally lead to depolymerization. Understanding the precise location, the key molecular interactions, and the binding energetics of this site is paramount for the rational design of new, more effective taxane-based therapies and for overcoming mechanisms of drug resistance.

The Docetaxel Binding Pocket on β-Tubulin

The docetaxel binding site is a well-defined pocket located on the interior (lumenal) surface of the microtubule. The site is primarily formed by several key structural elements of the β-tubulin polypeptide chain. Electron crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in defining its architecture.

The binding pocket is a hydrophobic cleft composed of residues from:

-

The M-loop (residues 272-288): This loop is crucial for lateral contacts between protofilaments and undergoes a conformational change upon microtubule assembly, which is thought to expose the taxane binding site. Key residues from this loop, such as Thr-276 and Gln-281, make direct contact with the drug.

-

Helix H7 (residues 217-231): This helix forms a significant part of the binding pocket wall. Residues like Leu-217, Leu-219, and His-229 from this region are involved in hydrophobic and stacking interactions with docetaxel.

-

Helix H1 (residues 19-26): Residues from the N-terminal region, including Val-23 and Asp-26, contribute to the binding site.

-

The B9-B10 loop: This loop contributes Leu-371 to the binding pocket.

The binding of docetaxel within this pocket acts as a "molecular staple," locking the M-loop into a conformation that promotes straight protofilaments and strengthens lateral interactions, thereby stabilizing the entire microtubule structure.

Quantitative Binding Data

The affinity of docetaxel for tubulin has been quantified using various biophysical techniques. The binding constant is a critical parameter for understanding its potency. Docetaxel generally exhibits a higher potency in promoting tubulin assembly compared to paclitaxel.

| Parameter | Value | Species/System | Method | Reference |

| Dissociation Constant (KD) | 6.8 ± 0.2 µmol/L | Unfractionated Microtubules | Radioligand Binding Assay ([¹⁴C]-docetaxel) | |

| Dissociation Constant (KD) | 7.9 ± 0.3 µmol/L | βIII-tubulin-depleted Microtubules | Radioligand Binding Assay ([¹⁴C]-docetaxel) | |

| Assembly EC50 | 0.36 µM | Mutated Yeast Tubulin (BBBBB strain) | In vitro Tubulin Polymerization Assay | |

| Assembly EC50 | 3.0 µM | Mutated Yeast Tubulin (H227N mutant) | In vitro Tubulin Polymerization Assay |

Key Amino Acid Residues in the Binding Interaction

Structural studies have identified specific amino acid residues within β-tubulin that are critical for docetaxel binding. Mutations in these residues can confer resistance to taxane drugs.

| Residue | Location | Putative Interaction with Docetaxel | Reference |

| Val-23 | Helix H1 | Hydrophobic interaction with the C-3' side chain. | |

| Asp-26 | Helix H1 | Contact with the C-3' NHCO-phenyl group of the side chain. | |

| Leu-217 | Helix H7 | Hydrophobic interaction with the C-2 benzoyl group. | |

| Leu-219 | Helix H7 | Hydrophobic interaction with the C-2 benzoyl group. | |

| His-229 | Helix H7 | Extensive van der Waals interactions; stacks between the C-3' and C-2 phenyl rings. | |

| Phe-270 | M-Loop region | Lines the floor of the hydrophobic pocket. Mutation to Val confers resistance. | |

| Thr-276 | M-Loop | van der Waals contact and potential weak electrostatic interaction. | |

| Arg-282 | M-Loop | Mutation to Gln confers resistance. |

Visualizations

Docetaxel Binding Site on β-Tubulin

Caption: Logical diagram of the docetaxel binding pocket on β-tubulin.

Experimental Workflow for Characterizing Tubulin-Drug Interactions

References

An In-depth Technical Guide to the Early Discovery and Synthesis of Docetaxel Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and semi-synthesis of docetaxel and its analogues. It delves into the pivotal structure-activity relationships that guided initial research, offers detailed experimental protocols for key synthetic steps, and presents quantitative biological data for a range of early analogues. Furthermore, this guide visualizes critical experimental workflows and the molecular mechanism of action of docetaxel through detailed diagrams.

Introduction: The Emergence of a Potent Antineoplastic Agent

Docetaxel (Taxotere®), a semi-synthetic analogue of paclitaxel (Taxol®), emerged from the intense scientific effort to improve upon the therapeutic profile of its natural predecessor. The early research was largely driven by the need to enhance water solubility, increase potency, and overcome multidrug resistance observed with paclitaxel. The key structural difference in docetaxel lies in the substitution at the C-10 position of the baccatin III core and the nature of the C-13 side chain, which proved to be critical for its improved pharmacological properties. The semi-synthesis of docetaxel from 10-deacetylbaccatin III (10-DAB), a more readily available precursor from the needles of the European yew tree (Taxus baccata), was a pivotal achievement in making this potent anticancer agent widely accessible.[1]

Core Synthesis Strategy: From Precursor to Potent Analogue

The foundational strategy for the semi-synthesis of docetaxel and its early analogues revolves around the esterification of a protected baccatin III core with a suitably protected β-lactam side chain. 10-Deacetylbaccatin III (10-DAB) serves as the common starting material. The general synthetic workflow can be broken down into three key stages: protection of the reactive hydroxyl groups on the baccatin core, esterification with the desired side chain, and subsequent deprotection to yield the final active compound.[2]

Detailed Experimental Protocols

This section provides a synthesized protocol for the semi-synthesis of docetaxel, compiled from various early reports. These steps represent a generalized procedure and may require optimization based on specific analogues being synthesized.

Protection of 10-Deacetylbaccatin III (10-DAB)

Objective: To selectively protect the C-7 and C-10 hydroxyl groups of 10-DAB to prevent side reactions during the subsequent esterification at the C-13 hydroxyl group. A common protecting group used in early syntheses is the carbobenzyloxy (Cbz or Z) group.

Protocol:

-

Dissolution: Dissolve 10-deacetylbaccatin III in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature, typically between -20°C and -78°C, under an inert atmosphere (e.g., nitrogen or argon).[3][4]

-

Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) in hexane, dropwise to the cooled solution. Stir for a short period (e.g., 5-10 minutes) to allow for the deprotonation of the hydroxyl groups.[3]

-

Addition of Protecting Group: Introduce the protecting group reagent, for example, benzyl chloroformate (Cbz-Cl), to the reaction mixture.

-

Reaction: Allow the reaction to proceed at the low temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the resulting protected baccatin derivative (e.g., 7,10-di-CBZ-10-deacetylbaccatin III) by column chromatography on silica gel.

Esterification with a Protected β-Lactam Side Chain

Objective: To couple the protected baccatin III core with a protected β-lactam side chain at the C-13 hydroxyl position. The β-lactam serves as a chiral precursor to the N-acyl-3-phenylisoserine side chain of docetaxel.

Protocol:

-

Reactant Preparation: Dissolve the protected baccatin III derivative and an excess (typically 3-6 equivalents) of the N-protected and 2'-hydroxyl-protected 3-phenylisoserine β-lactam in a suitable anhydrous solvent such as toluene.

-

Coupling Agents: Add a coupling agent, such as a dialkylcarbodiimide (e.g., dicyclohexylcarbodiimide - DCC or diisopropylcarbodiimide - DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Heat the reaction mixture, typically to a temperature between 60-80°C, and stir until the starting material is consumed, as monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with an acidic solution (e.g., 10% KH₂PO₄), a basic solution (e.g., 10% NaHCO₃), and brine. Dry the organic layer and concentrate it under reduced pressure.

-

Purification: Purify the resulting protected docetaxel analogue by column chromatography on silica gel.

Deprotection to Yield the Final Analogue

Objective: To remove the protecting groups from the baccatin core and the side chain to yield the final, biologically active docetaxel analogue.

Protocol (for Cbz and other hydrogenatable protecting groups):

-

Hydrogenolysis: Dissolve the protected docetaxel analogue in a suitable solvent (e.g., ethanol or ethyl acetate) and add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically at or slightly above atmospheric pressure) and stir until the deprotection is complete.

-

Introduction of the t-Boc Group: Following the removal of the N-Cbz group, introduce the characteristic tert-butoxycarbonyl (t-Boc) group by reacting the resulting amine with di-tert-butyl dicarbonate (Boc₂O).

-

Final Deprotection: If a non-hydrogenatable protecting group is present on the 2'-hydroxyl of the side chain (e.g., a silyl ether), remove it using appropriate conditions (e.g., a fluoride source like TBAF for silyl ethers or acidic hydrolysis for acetals).

-

Purification: Purify the final docetaxel analogue by column chromatography, preparative HPLC, or recrystallization to obtain a high-purity product.

Quantitative Biological Data of Early Docetaxel Analogues

The biological activity of early docetaxel analogues was primarily assessed through in vitro cytotoxicity assays against various cancer cell lines and tubulin assembly assays. The data is often presented as the concentration that inhibits 50% of cell growth (IC₅₀) or 50% of tubulin depolymerization.

Table 1: In Vitro Cytotoxicity of Selected Docetaxel Analogues

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| Docetaxel | H460 (Lung) | 1.41 | |

| Docetaxel | A549 (Lung) | 1.94 | |

| Docetaxel | H1650 (Lung) | 2.70 | |

| Docetaxel | SK-BR-3 (Breast) | Varies | |

| Docetaxel | MDA-MB-231 (Breast) | Varies | |

| Docetaxel | T-47D (Breast) | Varies | |

| 7-epi-Docetaxel | CT26 (Colon) | Comparable to Docetaxel | |

| 2'-epi-Docetaxel | Various | Less active than Docetaxel |

Table 2: In Vivo Antitumor Activity of Docetaxel in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| DU145 (Prostate) | Docetaxel (5 mg/kg) | Significant inhibition | |

| DU145 (Prostate) | Docetaxel (10 mg/kg) | Significant inhibition | |

| MDA-MB-231 (Breast) | Docetaxel | 15% reduction vs. control | |

| A549 (NSCLC) | Docetaxel + Motesanib | Significant inhibition | |

| Calu-6 (NSCLC) | Docetaxel + Motesanib | Significant inhibition | |

| Taxane-Resistant Prostate Cancer | Docetaxel + Piperine | Significant inhibition |

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Docetaxel exerts its potent anticancer effects primarily by targeting microtubules, essential components of the cell's cytoskeleton. Unlike other anticancer agents that promote microtubule disassembly, docetaxel stabilizes microtubules, leading to a disruption of the dynamic equilibrium required for cell division. This ultimately triggers programmed cell death, or apoptosis.

The induction of apoptosis by docetaxel is a complex process involving multiple signaling pathways. A key event is the phosphorylation of the anti-apoptotic protein Bcl-2, which leads to its inactivation. This, in turn, promotes the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors such as cytochrome c. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

Conclusion